1'-Benzoyl-4-methoxy-1,4'-bipiperidine
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Overview
Description
1’-Benzoyl-4-methoxy-1,4’-bipiperidine is a chemical compound with the molecular formula C18H24N2O2 It is a derivative of bipiperidine, characterized by the presence of a benzoyl group and a methoxy group attached to the bipiperidine structure
Preparation Methods
The synthesis of 1’-benzoyl-4-methoxy-1,4’-bipiperidine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 1,4’-bipiperidine, which serves as the core structure.
Benzoylation: The bipiperidine is then subjected to benzoylation using benzoyl chloride in the presence of a base such as pyridine. This step introduces the benzoyl group to the bipiperidine.
Methoxylation: The final step involves the introduction of the methoxy group. This can be achieved through the reaction of the benzoylated bipiperidine with methoxy reagents under appropriate conditions.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1’-Benzoyl-4-methoxy-1,4’-bipiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Properties
IUPAC Name |
[4-(4-methoxypiperidin-1-yl)piperidin-1-yl]-phenylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2/c1-22-17-9-13-19(14-10-17)16-7-11-20(12-8-16)18(21)15-5-3-2-4-6-15/h2-6,16-17H,7-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBYGWMPZXSEESX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2CCN(CC2)C(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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